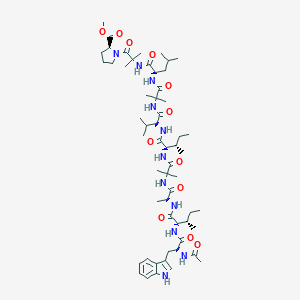
2MeOTI Chloride
Übersicht
Beschreibung
TG-2-IN-1, also known as Compound D003, is a transglutaminase-2 inhibitor. Transglutaminase-2 is an enzyme that plays a role in various cellular processes, including apoptosis, wound healing, and cellular differentiation. TG-2-IN-1 has been primarily studied for its potential use in the research of myopia .
Wissenschaftliche Forschungsanwendungen
TG-2-IN-1 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the inhibition of transglutaminase-2 and its effects on various chemical reactions.
Biology: Employed in research to understand the role of transglutaminase-2 in cellular processes such as apoptosis, wound healing, and cellular differentiation.
Medicine: Investigated for its potential therapeutic applications in conditions where transglutaminase-2 is implicated, such as myopia, inflammatory diseases, and certain cancers.
Industry: Utilized in the development of new materials and compounds that require the inhibition of transglutaminase-2 activity.
Wirkmechanismus
Target of Action
2MeOTI Chloride, also known as 1,3-dimethyl-2-[(2-oxopropyl)thio]imidazolium chloride, is an organic chloride salt . It is known to interfere with the action of protein-glutamine gamma-glutamyltransferase (EC 2.3.2.13), an enzyme involved in protein modification . This enzyme plays a crucial role in post-translational modification of proteins, which is essential for protein function and cellular processes.
Mode of Action
Given its known target, it is likely that it interacts with the protein-glutamine gamma-glutamyltransferase enzyme, potentially inhibiting its function . This could result in changes to protein modification processes within the cell, affecting various cellular functions and pathways.
Biochemical Pathways
This enzyme is involved in the post-translational modification of proteins, a process that is crucial for many cellular functions and biochemical pathways .
Pharmacokinetics
Pharmacokinetics studies are essential to understand how the compound is processed in the body, its bioavailability, and how these factors might impact its therapeutic potential .
Result of Action
The molecular and cellular effects of this compound’s action are likely related to its impact on protein-glutamine gamma-glutamyltransferase and the subsequent effects on protein modification. This could potentially affect a wide range of cellular processes, given the central role of protein modification in cellular function .
Biochemische Analyse
Biochemical Properties
The biochemical properties of 2MeOTI Chloride are not well-documented in the literature. As a chloride salt, it may participate in biochemical reactions involving chloride ions . Chloride ions play a crucial role in various physiological processes, including the maintenance of osmolarity, acid-base balance, and the electrical neutrality required for the action potentials of neurons .
Cellular Effects
The specific cellular effects of this compound are currently unknown due to the lack of available research data. Chloride ions, which are part of this compound, are known to influence various cellular processes. For instance, they are involved in the regulation of cell volume, membrane potential, and the function of certain proteins .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of TG-2-IN-1 involves several steps, starting with the preparation of the core structure, followed by the introduction of functional groups. The reaction conditions typically include the use of specific solvents, catalysts, and temperature control to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of TG-2-IN-1 may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize impurities. This often includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure consistency and reproducibility.
Analyse Chemischer Reaktionen
Arten von Reaktionen
TG-2-IN-1 durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, was zur Bildung oxidierter Derivate führt.
Reduktion: Reduktionsreaktionen können durchgeführt werden, um die in TG-2-IN-1 vorhandenen funktionellen Gruppen zu modifizieren.
Substitution: Substitutionsreaktionen können auftreten, bei denen bestimmte Atome oder Gruppen in der Verbindung durch andere Atome oder Gruppen ersetzt werden.
Häufige Reagenzien und Bedingungen
Häufig verwendete Reagenzien in diesen Reaktionen umfassen Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Natriumborhydrid und verschiedene Nucleophile für Substitutionsreaktionen. Die Bedingungen für diese Reaktionen umfassen typischerweise kontrollierte Temperaturen, spezifische Lösungsmittel und manchmal die Verwendung von Katalysatoren, um die Reaktionsraten zu erhöhen.
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und den verwendeten Reagenzien ab. Beispielsweise kann die Oxidation zur Bildung oxidierter Derivate führen, während die Reduktion zu reduzierten Formen der Verbindung führen kann.
Wissenschaftliche Forschungsanwendungen
TG-2-IN-1 hat eine breite Palette von wissenschaftlichen Forschungsanwendungen, darunter:
Chemie: Als Werkzeug zur Untersuchung der Hemmung von Transglutaminase-2 und deren Auswirkungen auf verschiedene chemische Reaktionen.
Biologie: Einsatz in der Forschung, um die Rolle von Transglutaminase-2 in zellulären Prozessen wie Apoptose, Wundheilung und Zelldifferenzierung zu verstehen.
Medizin: Untersucht wegen seiner potenziellen therapeutischen Anwendungen bei Erkrankungen, an denen Transglutaminase-2 beteiligt ist, wie Myopie, Entzündungsreaktionen und bestimmte Krebsarten.
Industrie: Einsatz bei der Entwicklung neuer Materialien und Verbindungen, die die Hemmung der Transglutaminase-2-Aktivität erfordern.
Wirkmechanismus
TG-2-IN-1 übt seine Wirkung durch Hemmung der Aktivität von Transglutaminase-2 aus. Die Hemmung erfolgt durch die Bindung von TG-2-IN-1 an die aktive Stelle des Enzyms, wodurch es daran gehindert wird, seine normalen Reaktionen zu katalysieren. Diese Hemmung kann verschiedene molekulare Zielstrukturen und Pfade beeinflussen, darunter solche, die an Apoptose, Wundheilung und Zelldifferenzierung beteiligt sind .
Eigenschaften
IUPAC Name |
1-(1,3-dimethylimidazol-1-ium-2-yl)sulfanylpropan-2-one;chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N2OS.ClH/c1-7(11)6-12-8-9(2)4-5-10(8)3;/h4-5H,6H2,1-3H3;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFZZAUJDSJWLTQ-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CSC1=[N+](C=CN1C)C.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13ClN2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20928939 | |
| Record name | 1,3-Dimethyl-2-[(2-oxopropyl)sulfanyl]-1H-imidazol-3-ium chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20928939 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
135273-74-4 | |
| Record name | 1H-Imidazolium, 1,3-dimethyl-2-[(2-oxopropyl)thio]-, chloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=135273-74-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,3-Dimethyl-2-((2-oxopropyl)thio)imidazolium | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0135273744 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,3-Dimethyl-2-[(2-oxopropyl)sulfanyl]-1H-imidazol-3-ium chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20928939 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(2,4-dichlorophenoxy)-N-[2-(difluoromethoxy)phenyl]acetamide](/img/structure/B237979.png)
![Methyl 2-[(1R,2S,4R,9R,10S,11R,15R,18S)-6-(furan-3-yl)-7,9,11,15-tetramethyl-12-oxo-3,17-dioxapentacyclo[9.6.1.02,9.04,8.015,18]octadeca-7,13-dien-10-yl]acetate](/img/structure/B237985.png)

![N-[2-(difluoromethoxy)phenyl]-4-ethylbenzamide](/img/structure/B238001.png)
![N-[3-chloro-4-(4-isobutyryl-1-piperazinyl)phenyl]acetamide](/img/structure/B238013.png)
![N-(4-chloro-3-{[(2-methylphenoxy)acetyl]amino}phenyl)propanamide](/img/structure/B238017.png)
![[(4aR,8R,8aR)-2-phenyl-6-tributylstannyl-4,4a,8,8a-tetrahydropyrano[3,2-d][1,3]dioxin-8-yl]oxy-tert-butyl-dimethylsilane](/img/structure/B238034.png)
![(4Z)-2-ethoxy-4-[pyrrolidin-1-yl(sulfanyl)methylidene]cyclohexa-2,5-dien-1-one](/img/structure/B238036.png)
![N-[4-(4-ethyl-1-piperazinyl)phenyl]-N'-isobutyrylthiourea](/img/structure/B238048.png)




